molecular formula C12H16ClN3 B1450739 (2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl)methanamine hydrochloride CAS No. 2059992-96-8

(2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl)methanamine hydrochloride

Cat. No. B1450739
CAS RN: 2059992-96-8
M. Wt: 237.73 g/mol
InChI Key: HPCIJQAIFYRVMX-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl)methanamine hydrochloride, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a pyrrole-based compound that is used as a ligand in the synthesis of transition metal complexes, and it has also been studied for its biological and pharmacological properties. In

Scientific Research Applications

Antimicrobial Agent Development

This compound has potential applications in the development of new antimicrobial agents. The pyrrole moiety, which is part of its structure, is known to be a key component in many biologically active compounds. Researchers have synthesized related structures to test against various strains of bacteria and fungi, using reference drugs like ciprofloxacin for comparison .

Anticancer Research

The pyrrole ring system, which is present in this compound, is also found in many anticancer drugs. It’s been reported that pyrrole-containing analogs can be used in the treatment of leukemia, lymphoma, and myelofibrosis. The diverse nature of activities associated with pyrrole makes it a valuable scaffold for designing new anticancer therapies .

Antiviral Applications

Compounds with a pyrrole base structure have been known to inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases. This suggests that derivatives of this compound could be explored for their antiviral properties, particularly in the development of treatments for HIV .

Drug Development and ADMET Analysis

The compound’s derivatives can be used in the early stages of drug development, particularly in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. This is crucial for identifying promising drug candidates and avoiding failures in later stages of drug development .

Anti-Inflammatory and Analgesic Research

Pyrrole derivatives are known to possess anti-inflammatory and analgesic properties. This compound, with its pyrrole core, could be used as a starting point for the synthesis of new drugs aimed at treating inflammatory conditions and pain management .

Agricultural Chemicals

The pyrrole ring is a common feature in many fungicides and herbicides. Derivatives of this compound could be explored for their potential use in creating new agricultural chemicals that help protect crops from pests and diseases .

properties

IUPAC Name

(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-9-6-11(7-13)10(2)15(9)12-4-3-5-14-8-12;/h3-6,8H,7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCIJQAIFYRVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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